molecular formula C7H12O B1580765 5-Methyl-5-hexen-2-one CAS No. 3240-09-3

5-Methyl-5-hexen-2-one

Cat. No. B1580765
CAS RN: 3240-09-3
M. Wt: 112.17 g/mol
InChI Key: VBCIOOKAKHGVMI-UHFFFAOYSA-N
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Description

5-Methyl-5-hexen-2-one is an organic compound with the molecular formula C7H12O . It is also known by other names such as 5-Hexen-2-one, 5-methyl-, and 5-methylhex-5-en-2-one .


Synthesis Analysis

The synthesis of 5-Methyl-5-hexen-2-one involves several steps. The combined ether extracts are washed twice with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. The solvent is then evaporated, and the residue is distilled through a 6-in. Vigreux column using an oil bath maintained at 190° to give 47–52% of the product .


Molecular Structure Analysis

The molecular structure of 5-Methyl-5-hexen-2-one can be represented as H2C=C(CH3)CH2CH2COCH3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

5-Methyl-5-hexen-2-one is a liquid with a molecular weight of 112.1696 . It has a refractive index of 1.431 and a density of 0.865 g/mL at 25 °C . The boiling point is 148-149 °C .

Scientific Research Applications

Photoisomerization Studies 5-Methyl-5-hexen-2-one has been studied for its photochemical stability and photoisomerization properties. Research indicates that the compound is stable towards photolysis and undergoes isomerization under certain conditions, producing various products including carbon monoxide and methane (Srinivasan, 1960).

Thermal Rearrangements Theoretical studies involving density functional theory and other high-level methods have been conducted on compounds like 1-hexen-5-yne and 1,2,5-hexatriene, which are closely related to 5-Methyl-5-hexen-2-one. These studies focus on thermal rearrangements and pyrolysis experiments, providing insights into reaction energies and product distributions (Bozkaya & Özkan, 2012).

Applications in Organic Synthesis 5-Methyl-5-hexen-2-one has applications in the field of organic synthesis. For instance, research shows its use in the stereoselective construction of substituted cyclic ethers, which are significant in synthesizing biologically active organic molecules. The study explores the Pt(II)-catalyzed annulation of 5-Methyl-5-hexen-1-ols with aldehydes, leading to the formation of tetrahydropyrans (Miura et al., 2008).

Chemical Synthesis and Catalysis 5-Methyl-5-hexen-2-one is also involved in reactions concerning cyclization and isomerization. Studies have shown its use in the synthesis of various organic compounds and its behavior under the influence of catalysts like RuCl2 and RhCl complexes (Sharf et al., 1976).

Pheromonal Studies In entomology, derivatives of 5-Methyl-5-hexen-2-one have been identified in the scent gland secretion of male cave crickets, indicating a potential role in communication or mating behavior. However, the exact pheromonal function of these compounds is still under discussion (Raspotnig et al., 1998).

Atmospheric Chemistry Research into the kinetics of gas-phase reactions of 5-hexen-2-one with radicals like OH and NO3 has provided insights into atmospheric chemistry. The study includes mechanisms and rate constants for these reactions, contributing to our understanding of atmospheric processes (Wang et al., 2010).

Safety And Hazards

5-Methyl-5-hexen-2-one is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage . Safety measures include avoiding contact with skin and eyes, not breathing dust, mist, or vapors, and using spark-proof tools and explosion-proof equipment .

properties

IUPAC Name

5-methylhex-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCIOOKAKHGVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062928
Record name 5-Hexen-2-one, 5-methyl-
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Molecular Weight

112.17 g/mol
Source PubChem
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Product Name

5-Methyl-5-hexen-2-one

CAS RN

3240-09-3
Record name 5-Methyl-5-hexen-2-one
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Record name 5-methylhex-5-en-2-one
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Record name 5-METHYL-5-HEXEN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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